oxomolybdenum;tetrahydrochloride

Description

Overview of Molybdenum Chemistry and its Significance in Inorganic and Organometallic Synthesis

Molybdenum is a transition metal known for its chemical versatility, particularly its ability to exist in a wide range of oxidation states. The Mo(VI) oxidation state is common in oxidizing environments, where it often forms oxyanions like molybdate (B1676688) (MoO₄²⁻). scbt.com The rich chemistry of molybdenum makes its compounds valuable in numerous synthetic applications.

In the realm of catalysis, molybdenum compounds are pivotal. They are employed as catalysts in various organic transformations, including polymerization reactions and olefin epoxidation. smolecule.commdpi.commdpi.com For instance, certain oxomolybdenum(VI) complexes have shown high efficiency in the epoxidation of bio-olefins using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com Furthermore, molybdenum sulfides are researched as a potential inexpensive alternative to platinum for catalyzing the hydrogen evolution reaction. nih.gov The study of oxo-molybdenum complexes also provides insights into the function of molybdoenzymes, such as sulfite (B76179) oxidase, through the investigation of oxygen atom transfer (OAT) reactions. nih.gov Beyond catalysis, molybdenum compounds serve as precursors in materials science for creating advanced materials, including mesoporous molybdenum oxide and organic-inorganic hybrids. smolecule.comnewhaven.edu

Historical Context and Evolution of Oxomolybdenum(VI) Halide Research

The study of molybdenum halides and oxyhalides has a history stretching back several decades. Early preparations of oxomolybdenum(VI) tetrachloride involved methods such as the chlorination of molybdenum trioxide (MoO₃) with thionyl chloride (SOCl₂) or the treatment of molybdenum pentachloride with oxygen. wikipedia.org Foundational work on the synthesis and properties of such inorganic compounds was compiled in resources like the "Handbook of Inorganic Synthesis" in 1985, which itself drew from earlier research. iaea.org

The evolution of this research field has seen a progression from basic synthesis and characterization to a deeper understanding of the structural nuances and reactivity of these compounds. acs.org Early studies focused on establishing reliable synthetic routes and fundamental properties. wikipedia.org Over time, advancements in analytical techniques have allowed for detailed structural elucidation, confirming the square pyramidal structure of MoOCl₄. tdk3000.comwikipedia.org This deeper structural knowledge has paved the way for exploring its coordination chemistry and its application in more complex synthetic challenges, such as the development of precisely controlled polymerization catalysts and understanding its role in the growth of two-dimensional materials like MoS₂. sigmaaldrich.commit.edu The broader field of transition metal halides and oxide halides continues to be an active area of research. scispace.com

Research Landscape and Academic Relevance of Oxomolybdenum(VI) Tetrachloride

Oxomolybdenum(VI) tetrachloride remains a compound of significant interest in the contemporary research landscape due to its utility as a reagent and catalyst. It is a green powder or crystalline solid with a melting point of 100-101 °C. ereztech.comereztech.com It is sensitive to air and moisture, necessitating careful handling and storage, typically at refrigerated temperatures (2-8°C). sigmaaldrich.comereztech.com

Table 1: Physical and Chemical Properties of Oxomolybdenum(VI) Tetrachloride

| Property | Value |

|---|---|

| CAS Number | 13814-75-0 ereztech.com |

| Molecular Formula | MoOCl₄ tdk3000.com |

| Molecular Weight | 253.75 g/mol tdk3000.com |

| Appearance | Dark green solid/powder tdk3000.comereztech.com |

| Melting Point | 100–101 °C wikipedia.org |

| Molecular Geometry | Square pyramidal wikipedia.org |

| Solubility | Soluble in benzene (B151609) and CS₂; reacts with water wikipedia.org |

The academic relevance of MoOCl₄ is underscored by its diverse applications in modern chemical research:

Catalysis: It is a key component in forming binary metal catalysts, such as MoOCl₄/n-BuLi, which are used for the living polymerization of substituted acetylenes. sigmaaldrich.comereztech.com It also serves as a precursor for catalysts used in the preparation of nitrones. sigmaaldrich.com

Oxidizing Agent: The compound functions as an oxidant in organic synthesis, for example, in the aromatization of Hantzsch-1,4-dihydropyridines. sigmaaldrich.com

Precursor in Materials Science: MoOCl₄ is used as a molybdenum source to prepare composite materials. sigmaaldrich.com For instance, it is a precursor for creating Nafion-Mo composites. sigmaaldrich.com Its chemistry is also relevant to understanding the formation of complex oxyhalide materials with near-infrared luminescence properties. nih.gov

The distinct reactivity and structural features of oxomolybdenum(VI) tetrachloride ensure its continued importance in both fundamental and applied chemical research, from creating novel polymers to advancing materials with unique optical properties.

Structure

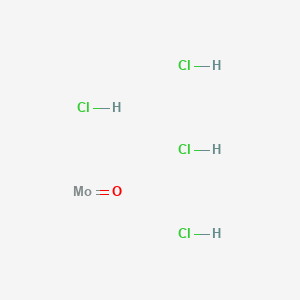

2D Structure

Properties

IUPAC Name |

oxomolybdenum;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Mo.O/h4*1H;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPKXFFNQYDGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo].Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H4MoO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxomolybdenum Vi Tetrachloride

Direct Chlorination Routes

Direct chlorination methods involve the conversion of molybdenum oxides, most notably molybdenum trioxide (MoO₃), into the desired oxohalide. These routes are fundamental in inorganic synthesis and often employ potent chlorinating agents.

The conversion of molybdenum trioxide (MoO₃) to oxomolybdenum(VI) tetrachloride is a key synthetic pathway. While direct reaction with elemental chlorine is challenging, the chlorination is effectively achieved using strong chlorinating agents that facilitate the substitution of oxide ligands with chlorides. This process underscores the reactivity of MoO₃ towards aggressive halogenating compounds, leading to the formation of the Mo(VI) center.

A widely cited and effective method for synthesizing oxomolybdenum(VI) tetrachloride involves the reaction of molybdenum trioxide with thionyl chloride (SOCl₂). wikipedia.org In this reaction, thionyl chloride serves as both a solvent and a chlorinating agent. The reaction proceeds as follows:

MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂ wikipedia.org

This process is efficient for producing MoOCl₄, with the volatile sulfur dioxide (SO₂) byproduct being easily removed from the reaction mixture.

Advanced Synthetic Approaches

Beyond classical chlorination, several advanced methodologies have been developed. These include its application in materials science as a chemical vapor deposition precursor and synthesis involving specific solvent systems or leading to related anionic species.

Oxomolybdenum(VI) tetrachloride is a significant precursor for depositing molybdenum-containing films via chemical vapor deposition (CVD). wikipedia.orgereztech.com In this application, MoOCl₄ vapor is introduced into a deposition chamber where it thermally decomposes or reacts with other gases to form a thin film on a substrate. ereztech.com

Research has shown that using MoOCl₄ in CVD processes can produce highly conformal, low-resistivity molybdenum films, which are crucial for applications in semiconductor manufacturing. ereztech.com The process may involve contacting the substrate with diborane (B8814927) to create a favorable nucleation surface before introducing the MoOCl₄ precursor. wikipedia.orgereztech.com This technique allows for deposition at temperatures ranging from 400°C to 575°C. sciencemadness.org

Table 1: Example CVD Process Parameters for Molybdenum Film Deposition Using MoOCl₄

| Parameter | Value |

|---|---|

| Precursor | Molybdenum Oxytetrachloride (MoOCl₄) |

| Substrate | Titanium Nitride (TiN) |

| Stage Temperature | 700°C |

| Pressure | 60 Torr |

| Argon Carrier Gas Flow | 50 sccm |

| Hydrogen Gas Flow | 2000 sccm |

Data sourced from patent information describing experimental conditions. sciencemadness.org

The synthesis of molybdenum oxochlorides can also be achieved using chlorinated solvents, which can act as both the reaction medium and a source of chlorine. For instance, molybdenum(V) oxotrichloride (MoOCl₃) can be readily prepared through the reduction of MoOCl₄ using refluxing chlorobenzene. researchgate.net This demonstrates a reaction where a chlorinated solvent mediates the transformation of a related molybdenum compound.

Furthermore, studies have investigated the chlorination of MoO₃ using carbon tetrachloride (CCl₄). This type of reaction highlights the utility of organochlorine compounds in the synthesis of metal oxochlorides.

The reaction of oxomolybdenum(VI) tetrachloride with various reagents can lead to the formation of reduced oxomolybdenum(V) anionic species. A notable example is the synthesis of the aquatetrachlorooxomolybdate(V) anion, [MoOCl₄(H₂O)]⁻. This anion has been structurally characterized in salts with large cations, such as tetrabutylammonium (B224687) ([(C₄H₉)₄N]⁺) or bis(triphenylphosphine)iminium. researchgate.net

The synthesis can be achieved by reacting a hydrochloric acid solution of molybdic acid (H₂MoO₄) with a reducing agent in the presence of a suitable cation source. researchgate.net The resulting [MoOCl₄(H₂O)]⁻ anion features a distorted octahedral geometry where the Mo(V) atom is coordinated to four chloride ions, one terminal oxo ligand, and one water molecule. researchgate.net The oxo and aqua ligands typically occupy trans positions. researchgate.net

Table 2: Crystallographic Data for [(C₄H₉)₄N][MoOCl₄(H₂O)]

| Parameter | Value |

|---|---|

| Formula | [(C₄H₉)₄N][MoOCl₄(H₂O)] |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Mo=O Bond Length | 1.647 (4) Å |

| Mo-OH₂ Bond Length | 2.340 (4) Å |

| Mo-Cl Bond Length Range | 2.352 (2)–2.402 (1) Å |

| O-H···Cl Hydrogen Bond Range | 3.232–3.336 Å |

Data from X-ray crystallography studies. researchgate.net

Chemical Reactivity and Reaction Pathways

Hydrolytic Behavior and Molybdenum Oxide Formation

Oxomolybdenum tetrahydrochloride is sensitive to moisture. When exposed to water, it undergoes hydrolysis to form molybdenum oxides and hydrochloric acid. This reaction demonstrates the compound's propensity to react with nucleophiles, in this case, water, leading to the displacement of chloride ligands and the formation of a more stable oxide material. The typical reaction is as follows:

MoOCl₄ + 2H₂O → MoO₂ + 4HCl orientjchem.org

This hydrolytic instability necessitates that reactions involving oxomolybdenum tetrahydrochloride be conducted under anhydrous conditions, typically in a dry nitrogen atmosphere or using a vacuum line, to prevent the formation of these oxide byproducts. orientjchem.org

Reduction Chemistry and Lower Oxidation State Molybdenum Species

A significant aspect of MoOCl₄ chemistry is its ability to be reduced to lower oxidation states, primarily molybdenum(V) and, in some cases, molybdenum(IV) or (III). orientjchem.org The Mo(VI) center in MoOCl₄ acts as an oxidizing agent in many reactions, particularly with neutral donor ligands.

Reactions with a range of neutral ligands, including acetonitrile (B52724) (MeCN), triphenylphosphine (B44618) oxide (Ph₃PO), and dimethyl sulfide (B99878) (SMe₂), result in the reduction of the metal center to form oxomolybdenum(V) complexes. Similarly, the reaction with tetraethylammonium (B1195904) chloride ([Et₄N]Cl) yields a dinuclear Mo(V) species. The 'green isomers' of [MoOCl₃(diimine)], long known in the literature and obtained from MoOCl₄, are suggested to be the red mer-[MoOCl₃(diimine)] isomers co-crystallized with another lower oxidation state molybdenum complex, highlighting the prevalence of reduction pathways.

Reactions with Organic Substrates and Ligand Exchange Processes

Oxomolybdenum tetrahydrochloride readily reacts with a variety of organic substrates containing heteroatom donors, leading to ligand exchange and the formation of new coordination complexes. These reactions often involve the reduction of the molybdenum center.

The reactions of oxomolybdenum tetrahydrochloride with heterocyclic thioamides have been studied, yielding a variety of complex products. These reactions are typically conducted in an acetonitrile medium under anhydrous conditions. orientjchem.org Depending on the stoichiometry and the specific thioamide used, both monomeric and polynuclear complexes can be formed. orientjchem.orgresearchgate.net For instance, reacting MoOCl₄ with ligands such as 2-mercaptopyridine, 4-phenylimidazole-2-thiol, and 6-mercaptopurine (B1684380) has produced characterized complexes where the molybdenum is often reduced to a lower oxidation state. orientjchem.orgresearchgate.net The thioamide ligands can coordinate in different ways, sometimes acting as bridging ligands between multiple metal centers. orientjchem.orgresearchgate.net

Table 1: Products from the Reaction of MoOCl₄ with Heterocyclic Thioamides

| Reactant (Thioamide) | Resulting Complex Formula | Reference |

| 2-Mercaptopyridine | MoOCl₃(C₅H₄NS-SNH₄C₅)·2HCl | researchgate.net |

| 2-Mercaptopyridine | Mo₃O₃Cl₁₂(C₅H₄NS-SNH₄C₅)(CH₃CN)₂ | researchgate.net |

| 4-Phenylimidazole-2-thiol | Mo₂OCl₆(C₉H₇N₂S)₄ | researchgate.net |

| 6-Mercaptopurine | Mo₂O₂Cl₈(C₅H₄N₄S)(CH₃CN) | researchgate.net |

Nitrogen-containing ligands react with oxomolybdenum tetrahydrochloride to form stable complexes, typically involving reduction to Mo(V). The reaction of MoOCl₄ with diimine ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) produces the red-colored mer-[MoOCl₃(diimine)] complexes. These reactions proceed via a reductive pathway where the Mo(VI) is reduced to Mo(V). Research has also been reported on complexes of MoOCl₄ with alkylpyridines, alkylpyrrolidines, alkylpiperidines, aromatic azoles, and diaminoalkanes. orientjchem.org

Oxomolybdenum tetrahydrochloride reacts with various soft donor ligands containing oxygen, phosphorus, and sulfur, which often results in the reduction of the molybdenum center to Mo(V). The reaction with triphenylphosphine oxide (Ph₃PO), a hard oxygen donor, leads to the formation of an oxomolybdenum(V) complex.

Interactions with sulfur- and selenium-containing ligands can yield unexpected dinuclear products. The reaction with dimethyl sulfide (SMe₂) produces [SMe₂Cl]₂[Mo₂O₂Cl₆(μ-Cl)₂], while the reaction with dimethyl selenide (B1212193) (SeMe₂) forms the analogous [SeMe₃]₂[Mo₂O₂Cl₆(μ-Cl)₂]. In these cases, the ligands not only coordinate and reduce the metal center but are also incorporated into the resulting ionic salt.

Formation of Dinuclear and Polynuclear Oxomolybdenum Complexes

A distinct feature of oxomolybdenum tetrahydrochloride reactivity is its tendency to form dinuclear and polynuclear complexes. These structures are often bridged by oxo or chloro ligands.

The reaction with tetraethylammonium chloride ([Et₄N]Cl) is a clear example, forming the dinuclear Mo(V) species [Et₄N]₂[Mo₂O₂Cl₆(μ-Cl)₂]. This complex features two molybdenum centers bridged by two chloride ions. Similarly, the reactions with dimethyl sulfide and dimethyl selenide also yield salts containing the dinuclear anion [Mo₂O₂Cl₆(μ-Cl)₂]²⁻. Furthermore, reactions with heterocyclic thioamides have been shown to produce polynuclear complexes, such as the trinuclear Mo₃O₃Cl₁₂(C₅H₄NS-SNH₄C₅)(CH₃CN)₂ and the dinuclear Mo₂OCl₆(C₉H₇N₂S)₄. researchgate.net

Table 2: Examples of Dinuclear and Polynuclear Complexes from MoOCl₄

| Reactant(s) | Resulting Complex | Type | Reference |

| MoOCl₄, [Et₄N]Cl | [Et₄N]₂[Mo₂O₂Cl₆(μ-Cl)₂] | Dinuclear | |

| MoOCl₄, SeMe₂ | [SeMe₃]₂[Mo₂O₂Cl₆(μ-Cl)₂] | Dinuclear | |

| MoOCl₄, 2-Mercaptopyridine | Mo₃O₃Cl₁₂(C₅H₄NS-SNH₄C₅)(CH₃CN)₂ | Trinuclear | researchgate.net |

| MoOCl₄, 4-Phenylimidazole-2-thiol | Mo₂OCl₆(C₉H₇N₂S)₄ | Dinuclear | researchgate.net |

Thermal Decomposition Mechanisms and Volatility Studies of Oxomolybdenum;tetrahydrochloride

The thermal stability and volatility of oxomolybdenum(V) tetrachloride (MoOCl₄), also known as molybdenum(V) oxytetrachloride, are critical properties influencing its application in areas such as chemical vapor deposition (CVD). Research into its thermal behavior reveals a compound with limited stability, prone to decomposition at elevated temperatures.

Thermal Decomposition Mechanisms

Oxomolybdenum(V) tetrachloride is a thermally unstable dark green solid. nih.gov Upon heating, it undergoes decomposition to form molybdenum(V) oxytrichloride (MoOCl₃). nih.gov The melting point of MoOCl₄ is in the range of 100-101 °C. nih.gov

The decomposition reaction can be represented as:

2 MoOCl₄(s) → 2 MoOCl₃(s) + Cl₂(g)

This reaction signifies a reduction of the molybdenum center from oxidation state +6 in MoOCl₄ to +5 in MoOCl₃, with the concurrent evolution of chlorine gas. While the general decomposition pathway is established, detailed kinetic studies and the precise temperature at which decomposition begins under various conditions are not extensively documented in the available literature. Studies on related molybdenum compounds, such as molybdenum(VI) bis-imide complexes, show complex decomposition pathways involving ligand dissociation and intramolecular hydrogen transfer, but these are not directly analogous to the simpler decomposition of MoOCl₄. researchgate.netresearchgate.net

Table 1: Decomposition Product of this compound

| Initial Compound | Decomposition Product | Formula |

|---|---|---|

| This compound | molybdenum(V) oxytrichloride | MoOCl₃ |

Volatility Studies

The volatility of oxomolybdenum(V) tetrachloride is a key characteristic for its use as a precursor in CVD processes for depositing molybdenum-containing thin films. Its use in such applications inherently suggests that it possesses a significant vapor pressure at temperatures below its decomposition point.

Interactive Data Table of Vapor Pressure (Hypothetical Data)

Since experimental vapor pressure data for MoOCl₄ is not available in the provided search results, the following table is presented with hypothetical values to illustrate the expected trend of increasing vapor pressure with temperature. This data is for illustrative purposes only and is not based on experimental measurements.

| Temperature (°C) | Vapor Pressure (Torr) |

|---|---|

| 50 | (Data not available) |

| 75 | (Data not available) |

| 100 | (Data not available) |

Further research is required to experimentally determine the vapor pressure curve and the enthalpy of vaporization for oxomolybdenum(V) tetrachloride to provide a comprehensive understanding of its volatility.

Coordination Chemistry of Oxomolybdenum Vi Tetrachloride

Formation of Mononuclear Oxomolybdenum(V) and Oxomolybdenum(IV) Complexes

The reduction of oxomolybdenum(VI) tetrachloride is a primary method for synthesizing mononuclear oxomolybdenum(V) and oxomolybdenum(IV) complexes. This reduction is often facilitated by the ligands themselves. For instance, reacting MoOCl₄ with neutral ligands like dimethyl sulfide (B99878) (SMe₂), trimethylphosphine (B1194731) (PMe₃), 2,2'-bipyridyl, and 1,10-phenanthroline (B135089) leads to the formation of oxomolybdenum(V) complexes. researchgate.net Thioether ligands have also been shown to reduce MoOCl₄ to form MoOCl₃ complexes. rsc.org

The reaction of MoOCl₄ with diimine ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline can produce what has been historically referred to as the 'green isomers' of [MoOCl₃(diimine)]. researchgate.net However, it is now suggested that these green products are the red mer-[MoOCl₃(diimine)] isomers co-crystallized with another lower oxidation state molybdenum complex. researchgate.net The synthesis of non-oxomolybdenum(IV) and mononuclear oxomolybdenum(V) complexes has also been achieved using dithioacid ligands. rsc.org

Furthermore, the oxidation of K₃[MoCl₆] in aqueous solutions of HCl or HBr in the presence of tetrabutylammonium (B224687) salts yields mononuclear complexes (Bu₄N)[MoOCl₄(H₂O)] and (Bu₄N)[MoOBr₄(H₂O)]. researchgate.net The synthesis of novel oxomolybdenum(IV) complexes with various monodentate ligands has also been reported. ajol.info

Ligand Effects on Coordination Geometry and Electronic Structure

For instance, in molybdenum(III) complexes with the general formula [Mo(diimine)Cl₄]⁻, varying the substituents on the diimine ligand affects the absorption energy. nih.gov Electron-withdrawing groups cause a red shift, while electron-donating groups lead to a blue shift. nih.gov The electronic effects of ligands play a crucial role in determining the metal-coordination geometry. rsc.org

In transition metal-histidine complexes, histidine can act as either a bidentate or tridentate ligand, leading to different coordination geometries. nih.gov The coordination of two histidine ligands to a metal center can result in a stable octahedral geometry. nih.gov The electronic structure and the number of ligands around a metal center can influence the electronic energies of the d-orbitals in the metal. youtube.com

Synthesis and Characterization of Oxomolybdenum(VI) Tetrachloride Adducts

Oxomolybdenum(VI) tetrachloride readily forms adducts with various ligands. For example, it reacts with triphenylarsine (B46628) oxide to yield (Ph₃AsCl)⁺(MoOCl₄)⁻. researchgate.net It also forms a well-characterized adduct with dioxane, MoCl₅·Dioxan, which can slowly undergo oxygen abstraction to yield MoOCl₃·1.5Dioxan. researchgate.net

The synthesis of adducts of molybdenum(IV) chloride, such as MoCl₄(dme) (where dme is 1,2-dimethoxyethane), has been optimized, and their structures have been characterized. rsc.org These adducts are valuable starting materials in synthetic inorganic and organometallic chemistry. rsc.org The reaction of MoOCl₄ with certain thio- and seleno-ethers can also lead to the formation of Mo(IV) complexes. rsc.org

Characterization of these adducts is typically carried out using a combination of techniques including Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. orientjchem.org For instance, the IR spectra of oxomolybdenum(IV) complexes show characteristic bands for Mo=O, Mo-S, and Mo-N stretching vibrations. ajol.info

Bridging Ligand Chemistry and Oligomeric Complex Formation

Bridging ligands play a crucial role in the formation of dinuclear and oligomeric molybdenum complexes. Olation, a condensation process that forms M-O-M linkages, is a common reaction for metal-oxo compounds and leads to the formation of polyoxometallates for d⁰ metals like Mo(VI). wikipedia.org

The reaction of MoOCl₄ with [Et₄N]Cl results in the dinuclear Mo(V) species, [Et₄N]₂[Mo₂O₂Cl₆(μ-Cl)₂]. researchgate.net Similarly, the reaction with SeMe₂ unexpectedly yields [SeMe₃]₂[Mo₂O₂Cl₆(μ-Cl)₂]. researchgate.net The formation of dimeric μ-oxo bridged molybdenum(VI) dioxo complexes has been reported, and these complexes have shown catalytic activity in the epoxidation of alkenes. rsc.org

Catalytic Applications and Mechanistic Insights

Polymerization Catalysis

Oxomolybdenum(IV) tetrachloride has emerged as a key component in catalytic systems for polymerization, particularly in the synthesis of polymers from substituted acetylenes and in olefin metathesis.

Living Polymerization of Substituted Acetylenes (e.g., MoOCl₄-n-BuLi Systems)

A notable application of MoOCl₄ is in the living polymerization of substituted acetylenes, a process that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI). acs.orgacs.org A novel binary catalyst system composed of MoOCl₄ and n-butyllithium (n-BuLi) has proven effective for the living polymerization of monomers like o-CF₃-phenylacetylene. acs.orgacs.org

The optimal performance of this catalyst system is achieved with a 1:1 molar ratio of MoOCl₄ to n-BuLi in anisole (B1667542) as the solvent. acs.orgacs.org This combination yields a polymer with a very narrow PDI, as low as 1.02, indicating a high degree of control over the polymerization process. acs.orgacs.org The living nature of this polymerization has been confirmed through multistage polymerization experiments and by observing the time dependence of the polymerization. acs.orgacs.org While the addition of ethanol (B145695) can slow down the reaction, it does not significantly compromise the living characteristics of the polymerization. acs.orgacs.org

The choice of cocatalyst is crucial, with n-alkyllithiums being generally effective. acs.org The MoOCl₄/n-BuLi system has also been successfully applied to the living polymerization of other substituted acetylenes, including o-Me₃Si-phenylacetylene, o-i-Pr-phenylacetylene, and 1-chloro-1-octyne, yielding polymers with narrow PDIs of 1.03, 1.08, and 1.08, respectively. acs.org The initiator efficiency, however, remains relatively low, in the range of 1.5-2.5%. acs.orgacs.org

It has been observed that other cocatalysts like n-Bu₄Sn, Et₃Al, and Et₂Zn can also be used in MoOCl₄-based living polymerization systems. kpi.ua The use of anisole as a solvent is particularly beneficial, as it appears to selectively solvate or coordinate with the MoOCl₄-based species, stabilizing them and leading to higher initiator efficiencies compared to systems using toluene. kpi.ua For instance, the MoOCl₄–n-Bu₄Sn–EtOH system in anisole demonstrated an initiator efficiency of up to 40% for the polymerization of o-CF₃-phenylacetylene. kpi.ua

Table 1: Living Polymerization of Substituted Acetylenes with MoOCl₄-based Catalysts

| Monomer | Cocatalyst | Solvent | PDI (Mw/Mn) | Initiator Efficiency (%) |

| o-CF₃-phenylacetylene | n-BuLi | Anisole | 1.02 | 1.5-2.5 |

| o-Me₃Si-phenylacetylene | n-BuLi | Anisole | 1.03 | - |

| o-i-Pr-phenylacetylene | n-BuLi | Anisole | 1.08 | - |

| 1-chloro-1-octyne | n-BuLi | Anisole | 1.08 | - |

| o-CF₃-phenylacetylene | n-Bu₄Sn/EtOH | Anisole | <1.1 | ~40 |

| o-Me₃Si-phenylacetylene | n-Bu₄Sn/EtOH | Anisole | - | 20-40 |

| 1-chloro-1-octyne | n-Bu₄Sn/EtOH | Anisole | - | 20-40 |

| 2-octyne | n-Bu₄Sn/EtOH | Anisole | - | 20-40 |

| 1-chloro-2-phenylacetylene | n-Bu₄Sn/EtOH | Anisole | - | 20-40 |

Data compiled from multiple research findings. acs.orgacs.orgkpi.ua

Olefin Metathesis Catalysis (Molybdenum-based Systems)

Molybdenum-based catalysts are central to olefin metathesis, an organic reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. wikipedia.org This powerful synthetic tool is employed in the production of various chemicals, from petrochemicals to complex organic molecules. nih.gov While well-defined Mo(VI) alkylidene complexes, often referred to as Schrock catalysts, are highly efficient, there is ongoing research into the generation of active catalysts from more accessible precursors like oxomolybdenum complexes. nih.govethz.chuwindsor.ca

Molybdenum(VI)-oxo complexes can generate catalytically active species for olefin metathesis upon reaction with an organosilicon reducing agent in the presence of olefins. nih.gov The catalytic activity of these in situ generated catalysts is influenced by the electronic properties of the ligands attached to the molybdenum center. nih.gov

Molybdenum chloride complexes have also been developed for Z-selective olefin metathesis reactions. nih.govmit.edu These catalysts can produce the higher-energy (Z)-isomers of certain alkenes with high selectivity. nih.govmit.edu The development of air-stable molybdenum catalyst tablets has made these powerful catalysts more accessible for general laboratory use, removing the need for glovebox techniques. acs.org

The field of olefin metathesis has seen significant advancements with the development of longer-lived catalysts based on both molybdenum and ruthenium, aiming to reduce catalyst loading and improve the economic viability of industrial processes. calstate.edu

Oxidation and Reduction Catalysis

Oxomolybdenum(IV) tetrachloride also plays a significant role in oxidation and reduction catalysis, facilitating a variety of chemical transformations.

Aromatization Reactions (e.g., Hantzsch-1,4-dihydropyridines)

MoOCl₄ has been shown to be a remarkably fast and selective reagent for the aromatization of Hantzsch esters (1,4-dihydropyridines) to their corresponding pyridine (B92270) derivatives. nih.govsigmaaldrich.com This reaction proceeds in good to excellent yields (75-99%) when carried out under reflux in acetonitrile (B52724). nih.gov The high reactivity and selectivity of MoOCl₄ in this transformation have led to the proposal that molybdenum-containing enzymes, such as xanthine (B1682287) oxidase and aldehyde oxidase, might be involved in the metabolism of 1,4-dihydropyridine (B1200194) drugs in the liver. nih.govsigmaaldrich.com Other molybdenum species, like MoCl₅, also effectively catalyze this aromatization at room temperature in dichloromethane. nih.gov The use of heteropolyacids containing molybdenum, such as H₆PMo₉V₃O₄₀, has also been reported for the oxidative aromatization of Hantzsch 1,4-dihydropyridines. nih.gov

Oxidative Cleavage Reactions (e.g., Cyclohexene (B86901) to Adipic Acid)

The oxidative cleavage of alkenes to produce carboxylic acids is an important industrial process. While not directly detailing the use of MoOCl₄, related oxo-molybdenum complexes have been investigated as catalysts for the oxidative cleavage of cyclohexene to adipic acid. researchgate.net Adipic acid is a crucial precursor for the production of nylon. nih.gov Traditional methods for adipic acid synthesis often involve the use of strong oxidants like nitric acid, which can generate environmentally harmful byproducts. rsc.org Research into alternative, greener routes using catalysts and milder oxidants like molecular oxygen or hydrogen peroxide is an active area. researchgate.netnih.gov

Selective Oxidation of Sulfides to Sulfones

The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. organic-chemistry.orgwikipedia.org Molybdenum-based catalysts have demonstrated high efficiency and selectivity in these reactions. While specific studies on MoOCl₄ for this purpose are not detailed in the provided context, related molybdenum(VI) species like MoO₂Cl₂ have been used as catalysts for the selective oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide as the oxidant. capes.gov.br This method is notable for its ability to tolerate a wide range of functional groups. capes.gov.br Other molybdenum-based catalytic systems, such as those using ammonium (B1175870) heptamolybdate, have also been developed for the efficient oxidation of sulfides to sulfones at room temperature with excellent yields and short reaction times. researchgate.net The choice of solvent can also play a crucial role in determining the selectivity between sulfoxide (B87167) and sulfone formation in some catalyst-free systems. rsc.org

Catalyst Precursor in Material Synthesis

Oxomolybdenum(VI) tetrachloride has been successfully utilized as a precursor in the synthesis of heterogeneous catalysts, a prime example being the development of Nafion-supported molybdenum composite catalysts for the synthesis of nitrones. researchgate.netresearchgate.net This approach involves the immobilization of molybdenum(VI) oxychloride onto a perfluorinated ion-exchange polymer, specifically Nafion, through an ion-exchange method. researchgate.netresearchgate.net

The resulting Nafion-immobilized molybdenum(VI) oxychloride serves as a highly efficient and recyclable catalyst for the direct, one-pot synthesis of nitrones. This transformation is achieved through the condensation and subsequent oxidation of primary amines with aldehydes, utilizing urea-hydrogen peroxide (UHP) as a mild and solid oxidant. researchgate.netresearchgate.net The reaction proceeds under very mild conditions. researchgate.net

A significant advantage of this polymer-immobilized catalyst is its enhanced activity compared to its homogeneous counterpart, MoOCl₄. researchgate.net Moreover, the heterogenized catalyst offers facile recovery through simple decantation and can be recycled for subsequent reaction runs without a significant loss in catalytic activity or leaching of the metal into the product. researchgate.netresearchgate.net The presence of anhydrous sodium sulfate (B86663) in the reaction mixture has been found to be crucial for achieving high yields of the nitrone products. researchgate.net

The table below summarizes the yields of various nitrones synthesized using the Nafion-supported molybdenum oxychloride catalyst.

Table 1: Synthesis of Various Nitrones Catalyzed by Nafion-Supported Molybdenum Oxychloride

| Entry | Aldehyde | Primary Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | C,N-Diphenylnitrone | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 4-Chloro-C-phenyl-N-phenylnitrone | 94 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 4-Methoxy-C-phenyl-N-phenylnitrone | 90 |

| 4 | Benzaldehyde | 4-Methylaniline | C-Phenyl-N-(p-tolyl)nitrone | 91 |

| 5 | Benzaldehyde | 4-Methoxyaniline | C-Phenyl-N-(4-methoxyphenyl)nitrone | 88 |

| 6 | 4-Chlorobenzaldehyde | 4-Methylaniline | 4-Chloro-C-phenyl-N-(p-tolyl)nitrone | 93 |

Reaction conditions: Aldehyde (1 mmol), primary amine (1 mmol), UHP (3 mmol), Nafion-immobilized Mo catalyst (2 mol%), and anhydrous Na₂SO₄ in MeOH at 0 °C to room temperature.

Homogeneous Catalysis Frameworks Involving Oxomolybdenum(VI) Tetrachloride Derivatives

While often used in heterogeneous systems or as a precursor for such, oxomolybdenum(VI) tetrachloride derivatives also play a role in homogeneous catalysis. Tailored molybdenum(VI)-oxo complexes with the general formula MoOCl₂(OR)₂(OEt₂) have been developed as precursors for homogeneous olefin metathesis catalysts. These complexes, when activated with an organosilicon reducing agent in the presence of olefins, generate catalytically active species in situ.

The catalytic performance of these pre-catalysts is significantly influenced by the electronic properties of the alkoxide ligands (OR). It has been observed that highly electron-withdrawing alkoxide ligands enhance the catalytic activity. This correlation is evident in both the ⁹⁵Mo NMR chemical shifts and the reduction potentials of the complexes. For instance, the activity for olefin metathesis follows the trend of increasing electron-withdrawing character of the alkoxide ligand: OᵗBuF₉ > OᵗBuF₆ > OᵗBuF₃. This highlights the importance of ligand design in tuning the reactivity of these homogeneous molybdenum-based catalysts.

Homogeneous catalysts with oxomolybdenum(VI) active centers are effective for a wide array of organic transformations, including oxidations, deoxygenations, and various bond-forming reactions. researchgate.net The commercial availability and reactivity of the related dichlorodioxomolybdenum(VI) (MoO₂Cl₂) have led to its extensive use in forming homogeneous catalytic systems, often through the in-situ formation of adducts with coordinating solvents like DMF, THF, or DMSO. researchgate.net

Mechanistic Pathways in Oxomolybdenum(VI) Tetrachloride-Mediated Catalysis

The mechanistic pathways in catalysis mediated by oxomolybdenum(VI) tetrachloride and its derivatives are diverse and depend on the specific reaction. For instance, in the hydrosilylation of aldehydes and ketones catalyzed by the related MoO₂Cl₂, a proposed mechanism involves the activation of the Si-H bond. It is suggested that the reaction proceeds via a [2+2] addition of the Si-H bond across a Mo=O bond of MoO₂Cl₂. This step forms a hydride species, [MoCl₂H(O)(OSiR₃)], which then participates in the reduction of the carbonyl compound.

In the context of nitrone synthesis using the Nafion-supported molybdenum oxychloride catalyst, the reaction is thought to involve the in situ formation of an imine from the condensation of an aldehyde and a primary amine. researchgate.net This is followed by the oxidation of the imine to the corresponding nitrone by a peroxo-molybdenum species, which is generated from the reaction between the molybdenum-oxo group and the urea-hydrogen peroxide oxidant. researchgate.net

For oxygen atom transfer reactions, such as sulfoxidation, the mechanism is believed to involve a proton transfer from the hydroperoxide oxidant to a Mo=O group on the catalyst. This forms an oxidizing hydroperoxomolybdenum species. The subsequent interaction between this species and the sulfide (B99878) substrate leads to the transfer of an oxygen atom and the formation of the sulfoxide.

Theoretical and Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to study the electronic structure and excited states of molecules. semanticscholar.orgafricaresearchconnects.comcecam.org These approaches have been widely applied to oxomolybdenum complexes to predict and interpret their spectroscopic properties and reaction mechanisms.

Computational methods are frequently used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules, though achieving high accuracy can be computationally expensive. digitellinc.com Time-dependent density functional theory (TD-DFT) has proven to be a valuable tool for simulating the electronic absorption spectra of molybdenum complexes, providing insights into their electronic structure in both ground and excited states. semanticscholar.orgafricaresearchconnects.com

In the case of molybdenum oxytetrachloride (MoOCl₄), theoretical calculations using the SCF-Xα-SW method have been employed to interpret its electronic spectrum. The observed absorption bands at 650 nm, 470 nm, and 270 nm are attributed to charge-transfer transitions from the upper occupied molecular orbitals to the first vacant molecular orbital.

For the related anion, [MoOCl₄]⁻, TD-DFT calculations have been used to predict its vertical excitation energies in the UV-vis region. nih.gov A good agreement between the predicted and experimental electronic absorption and magnetic circular dichroism (MCD) spectra was achieved using the B3P86 and B3LYP exchange-correlation functionals. nih.gov The calculated excitation energies and charge-transfer band intensities were found to be sensitive to the Mo=O distance and the O-Mo-Cl angle. nih.gov The table below summarizes the calculated absorption parameters for a related cis-dioxomolybdenum(VI) complex, demonstrating the utility of TD-DFT in assigning spectral bands. semanticscholar.org

| Complex | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Assignment |

|---|---|---|---|

| cis-MoO₂(H₂L) | 402.34 | - | LMCT |

| cis-MoO₂(H₂L) | 323.36 | - | LMCT |

| cis-MoO₂(H₂L) | 311.12 | - | LMCT |

| cis-MoO₂(H₂L) | 301.30 | - | LMCT |

This table presents theoretical and experimental electronic absorption data for a cis-dioxomolybdenum(VI) complex, illustrating the application of TD-DFT in spectral analysis. semanticscholar.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying paramagnetic species such as Mo(V) complexes. prisner.de DFT calculations have become a standard tool for the prediction and analysis of EPR parameters, including the electronic g-tensor and hyperfine coupling (HFC) tensors, which provide detailed information about the electronic structure and geometry of the metal center. prisner.deresearchgate.net

For Mo(V) systems, hybrid density functionals with a moderate admixture of exact exchange (around 30-40%) have been shown to provide the best agreement with experimental g and hyperfine tensors. prisner.deresearchgate.net It is also crucial to include spin-orbit corrections for quantitative, and sometimes even qualitative, agreement with experimental hyperfine tensors. prisner.de

The table below presents experimental EPR parameters for the low-pH form of sulfite (B76179) oxidase, a well-studied molybdenum-containing enzyme, which serves as a benchmark for computational studies on related Mo(V) complexes. acs.org

| Parameter | Value |

|---|---|

| g₁ | 2.007 |

| g₂ | 1.974 |

| g₃ | 1.968 |

| A₁ (¹⁰⁻⁴ cm⁻¹) | 56.7 |

| A₂ (¹⁰⁻⁴ cm⁻¹) | 25.0 |

| A₃ (¹⁰⁻⁴ cm⁻¹) | 16.7 |

This table displays the anisotropic g and A(⁹⁵,⁹⁷Mo) parameters for the low-pH form of sulfite oxidase, determined by simulation of the EPR spectrum. acs.org

Computational studies have demonstrated excellent agreement between calculated and single-crystal experimental results for both the principal values and the orientations of the g and hyperfine tensors within the molecular frame. prisner.de This predictive power of DFT allows for the reliable determination of hyperfine tensors from simulations of frozen-solution EPR spectra, which can be challenging to extract experimentally due to overlapping signals. prisner.deresearchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a detailed understanding of reaction mechanisms at the molecular level. ias.ac.inmdpi.com

In the context of molybdenum chemistry, DFT has been used to study the mechanisms of oxo-transfer reactions, which are central to the catalytic activity of many molybdenum enzymes. nih.gov For example, in a model system, the substrate PMe₃ was found to approach [Mo(VI)O₂]²⁺ perpendicular to the MoO₂ plane, leading to an intermediate, [Mo(IV)O(OPMe₃)]²⁺, with a calculated activation barrier of 14 kcal/mol. nih.gov

While specific DFT studies on the reaction mechanisms of oxomolybdenum;tetrahydrochloride are not extensively detailed in the provided search results, the reactions of MoOCl₄ with various neutral ligands, which result in the reduction of Mo(VI) to Mo(V) oxomolybdenum complexes, present a rich area for computational investigation. soton.ac.ukresearchgate.net DFT could be employed to elucidate the pathways of these reduction reactions, identifying the key intermediates and transition states involved.

Ab Initio and Multi-Reference Computational Approaches for Electronic Structure

For systems with strong electron correlation, where single-reference methods like DFT may not be adequate, ab initio and multi-reference computational approaches are necessary to accurately describe the electronic structure. mpg.de These methods, such as Complete Active Space Self-Consistent Field (CASSCF) and n-electron valence state second-order perturbation theory (NEVPT2), are particularly important for studying the excited states of transition metal complexes. nih.gov

In the study of the [MoOCl₄]⁻ ion, both ab initio and DFT theoretical levels were employed to calculate its electronic structure, geometry, and vibrational frequencies. nih.gov It was noted that the expected metal-fold orbital order could only be satisfied at the DFT level in that particular study. nih.gov

Multi-configurational perturbation theory has also been applied to study the electronic structure of the ground state, the EPR g-matrix, and the electronic absorption spectrum of oxomolybdenum enzyme model complexes, highlighting the utility of these advanced methods in understanding complex molybdenum systems. researchgate.net

Thermodynamic Modeling of Surface Reactions and Interfacial Chemistry

Thermodynamic modeling is a valuable tool for understanding the behavior of chemical species under various conditions, including at interfaces and on surfaces. In the context of molybdenum chemistry, thermodynamic modeling has been used to study the speciation and formation Gibbs energies of molybdenum species in molten chloride salts. researchgate.net This is relevant to understanding the interfacial chemistry of this compound, particularly in high-temperature environments.

The formation of molybdenum oxychlorides, such as MoOCl₂, MoOCl₄, and MoO₂Cl₂, is a key step in the removal of molybdenum oxide from surfaces during atomic layer etching processes using chlorine plasma. aip.org Computational studies can provide thermodynamic data, such as heats of formation and reaction energies, to model and optimize these surface reactions.

Computational Investigations of Molecular Structure and Bonding in Complexes

Theoretical calculations are essential for determining the three-dimensional structures of molecules and for providing a detailed understanding of the nature of the chemical bonds within them. nih.gov

For the [MoOCl₄]⁻ anion, the structure is known to be a square pyramidal geometry. researchgate.net Gas-phase photodetachment photoelectron spectroscopy, combined with theoretical calculations, has been used to investigate the electronic structure and chemical bonding of this and other [Mo(V)O]³⁺ complexes. researchgate.net These studies have revealed that the energy separation between the highest occupied molecular orbital (HOMO) and HOMO-1 is dependent on the type of ligand. researchgate.net

DFT calculations have also been used to explore the electronic structure and chemical bonding of a wide range of diatomic molybdenum molecules, MoX (where X is a first-row element). nih.gov These fundamental studies provide insights into the versatile bonding capabilities of molybdenum, which can form bonds ranging from a half bond to a quadruple bond. nih.gov Such fundamental understanding of molybdenum's bonding characteristics is crucial for interpreting the more complex bonding situations in larger molecules like this compound.

Emerging Research Frontiers and Future Perspectives

Advanced Materials Science Applications Derived from Oxomolybdenum(VI) Tetrachloride

Oxomolybdenum(VI) tetrachloride is a cornerstone in the development of advanced materials, primarily serving as a precursor for sophisticated catalysts and functional polymers. Its utility stems from its ability to be transformed into various molybdenum-based species, including oxides, carbides, and nitrides, which are integral to numerous catalytic processes. sigmaaldrich.commdpi.com

Researchers leverage MoOCl₄ to synthesize catalysts for specific chemical transformations. For instance, it is a key starting material for preparing binary metal catalysts, such as MoOCl₄-n-BuLi, which are employed in the living polymerization of substituted acetylenes. sigmaaldrich.comchemicalbook.com This application allows for precise control over the synthesis of functional polymers. Another significant application is in olefin metathesis, a powerful reaction in organic synthesis and polymer chemistry. MoOCl₄ is used to generate tailored molybdenum(VI)-oxo complexes of the type MoOCl₂(OR)₂(OEt₂), which, upon activation, become highly efficient catalysts for olefin metathesis. nih.gov The electronic properties of these catalysts can be finely tuned by altering the alkoxide ligands, demonstrating a direct link between the molecular precursor and the final material's performance. nih.gov

Furthermore, MoOCl₄ is instrumental in creating heterogeneous catalysts by supporting molybdenum species on various substrates. It serves as a molybdenum precursor for Nafion-Mo composite materials, which function as effective catalysts for nitrone synthesis. sigmaaldrich.comchemicalbook.com Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the nature of isolated molybdenum(VI) oxide species on silica (B1680970) surfaces. These studies reveal that the stability and geometry of the surface species, such as digrafted dioxo and monografted hydroxy dioxo species, are highly dependent on their location and the strain of the silica surface. acs.org This fundamental understanding is crucial for the rational design of next-generation supported molybdenum catalysts.

The field is also expanding to include other molybdenum-based materials like molybdenum carbides (MoₓC) and molybdenum disulfides (MoS₂), which exhibit platinum-like catalytic activity and are significantly more cost-effective and abundant. mdpi.comnih.gov While not always synthesized directly from MoOCl₄, its role as a fundamental molybdenum source positions it as a key compound in the broader context of developing these advanced materials for applications ranging from hydrodesulfurization to hydrogen evolution reactions. mdpi.comnikalyte.com

Table 1: Applications of MoOCl₄ as a Catalyst Precursor

| Catalyst System | Application | Reference |

|---|---|---|

| MoOCl₄-n-BuLi | Living polymerization of acetylenes | sigmaaldrich.com, chemicalbook.com |

| MoOCl₂(OR)₂(OEt₂) | Olefin metathesis | nih.gov |

| Nafion-Mo composite | Nitrone synthesis | sigmaaldrich.com, chemicalbook.com |

Innovations in Nitrogen Fixation and Ammonia (B1221849) Synthesis Catalysis

Molybdenum is a critical element in biological nitrogen fixation, where it is a key component of the molybdenum nitrogenase enzyme that converts atmospheric nitrogen to ammonia. Current time information in Bordeaux, FR. This biological blueprint has inspired chemists to develop synthetic molybdenum-based catalysts for industrial ammonia synthesis, a cornerstone of modern agriculture and chemical manufacturing. Oxomolybdenum(VI) tetrachloride is an important precursor in this field, providing a versatile starting point for a variety of catalytic systems.

The development of molybdenum-based catalysts for direct ammonia synthesis under milder conditions is a major research goal. Scientists are exploring angstrom-sized molybdenum metal clusters supported on materials like HY-zeolite. mdpi.com These catalysts promote the cleavage of the strong N≡N triple bond through the cooperation of multiple molybdenum sites. mdpi.com Oxomolybdenum(VI) tetrachloride and other molybdenum oxochlorides serve as precursors for these advanced catalytic materials, which aim to lower the energy requirements of ammonia production. acs.org

Development of Novel Coordination Architectures and Supramolecular Assemblies

The rich coordination chemistry of oxomolybdenum(VI) tetrachloride allows for the construction of a diverse array of molecular complexes, coordination polymers, and supramolecular assemblies with unique structural and functional properties. By reacting MoOCl₄ with various organic ligands, researchers can systematically build novel architectures.

A seminal study on the coordination chemistry of molybdenum oxochlorides detailed the reactions of MoOCl₄ with ligands such as acetylacetone, benzophenone, and pyridine (B92270). acs.org These reactions often involve the reduction of Mo(VI) to Mo(V), leading to stable complexes like MoOCl₃·C₅H₈O₂ and MoOCl₃·2C₅H₅N. acs.org More recent research has expanded this field significantly by employing more complex, multifunctional ligands.

For example, ligands derived from 5-(2-pyridyl)-2H-tetrazole have been used to create both mononuclear molybdenum(VI) complexes and Lindqvist-type polyoxometalates (POMs). fao.org The coordination of heterocyclic thioamide ligands to MoOCl₄ results in stable chelate complexes where the ligand coordinates through both sulfur and nitrogen atoms. smolecule.com Similarly, 5-(2-pyridyl-1-oxide)tetrazole (Hpto) reacts with MoOCl₄ to form the hexacoordinated complex [MoO₂Cl₂(Hpto)]∙THF. mdpi.com In this complex, the Hpto ligand coordinates in a bidentate fashion, creating a stable six-membered chelate ring. mdpi.com This complex can then be transformed through hydrolysis into a molybdenum oxide/organic hybrid material, [MoO₃(Hpto)]·H₂O, which acts as a stable, heterogeneous catalyst for the epoxidation of bio-olefins and the oxidation of sulfides. mdpi.com

The stereochemistry of these assemblies is also a key area of investigation. Chalcogenoether ligands, containing sulfur, selenium, or tellurium, coordinate to MoOCl₄ to form distinct six-coordinate octahedral complexes, with the resulting stereochemistry influenced by both electronic and steric factors. smolecule.com These studies demonstrate how the fundamental reactivity of MoOCl₄ can be harnessed to build intricate, functional molecular and supramolecular structures.

Table 2: Examples of Coordination Complexes Derived from MoOCl₄

| Ligand | Resulting Complex Type | Key Feature | Reference |

|---|---|---|---|

| Acetylacetone | Mo(V) adduct (MoOCl₃·C₅H₈O₂) | Reduction of Mo(VI) to Mo(V) | acs.org |

| 5-(2-pyridyl-1-oxide)tetrazole | Mo(VI) chelate ([MoO₂Cl₂(Hpto)]) | Bidentate N,O-coordination | mdpi.com |

| Heterocyclic thioamides | Mo(VI) chelate complex | Coordination via S and N atoms | smolecule.com |

Integration with In Situ Diagnostics and Machine Learning for Autonomous Synthesis

The design and discovery of new catalysts, including those derived from oxomolybdenum(VI) tetrachloride, is being revolutionized by the integration of advanced computational tools and laboratory automation. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful methods to accelerate this process, moving the field towards autonomous synthesis and characterization. acs.org

Challenges and Opportunities in Oxomolybdenum(VI) Tetrachloride Research

The continued exploration of oxomolybdenum(VI) tetrachloride chemistry presents both significant challenges and exciting opportunities that will shape the future of catalysis and materials science.

Challenges: One of the primary challenges is the inherent instability of many molybdenum complexes. MoOCl₄ itself is sensitive to moisture and can be easily reduced, which can complicate its handling and the synthesis of targeted compounds. wikipedia.orgacs.org The stability of the final catalysts under harsh industrial conditions is also a major concern. For example, some promising (oxo)molybdenum(V) corrole (B1231805) complexes developed for hydrogen evolution were found to be unstable under practical operating conditions. nih.govnih.gov Catalyst deactivation through poisoning, such as by oxygen or sulfur compounds, or through structural degradation remains a significant hurdle for industrial applications. nikalyte.comanl.gov Furthermore, the complexity of many catalytic systems, especially heterogeneous ones, makes it difficult to identify the precise nature of the active sites, hindering rational catalyst design. acs.org

Opportunities: Despite these challenges, the opportunities are vast. Molybdenum is an earth-abundant element, making its catalysts a cost-effective and sustainable alternative to those based on precious metals like platinum and rhodium. mdpi.comnikalyte.com There is a tremendous opportunity to develop molybdenum-based catalysts for a wide range of green chemistry applications, from producing clean energy carriers like hydrogen to valorizing biomass and reducing pollution. mdpi.comnih.govontosight.ai

The development of novel coordination architectures and hybrid materials from MoOCl₄ opens doors to catalysts with unprecedented selectivity and efficiency. mdpi.com For example, the creation of chiral, stereogenic-at-metal molybdenum complexes has led to highly efficient catalysts for enantioselective alkene metathesis, a reaction of great importance in the pharmaceutical industry. nih.gov

Perhaps the greatest opportunity lies in the synergy between advanced computation, machine learning, and automated synthesis. acs.org These tools are poised to overcome the traditional, trial-and-error approach to catalyst discovery, enabling the rapid and intelligent design of materials with tailored properties. By combining predictive models with high-throughput experimentation and in situ characterization, researchers can navigate the complex chemical space of molybdenum catalysis to unlock new solutions for some of the world's most pressing energy and environmental challenges. psu.edumdpi.com

Q & A

Q. What are common pitfalls in designing catalytic studies with oxomolybdenum tetrahydrochloride?

- Avoid :

- Uncontrolled Humidity : Moisture may hydrolyze chloride ligands, altering reactivity.

- Incomplete Characterization : Always cross-validate results with ≥2 analytical methods (e.g., XRD + Raman) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.